molecular formula C₂₃H₂₁D₄N₅O₇S₂ B1153938 BMS 181174-d4

BMS 181174-d4

Cat. No.: B1153938
M. Wt: 551.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS 181174-d4 is a deuterated compound, likely derived from its non-deuterated counterpart (BMS 181174), where four hydrogen atoms are replaced with deuterium. This modification is strategically employed in drug development to prolong half-life and reduce toxicity .

Properties

Molecular Formula

C₂₃H₂₁D₄N₅O₇S₂

Molecular Weight

551.63

Synonyms

(1aS,8R,8aR,8bS)-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-6-[[2-[(4-nitrophenyl)dithio]ethyl]amino]-azirino[2’,3’:3,4]pyrrolo[1,2-a]indole-4,7-dione-d4;  [1aS-(1aα,8β,8aα,8bα)]-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Molecular Properties

Deuterated compounds like BMS 181174-d4 typically retain the core structure of their parent molecules but with subtle differences in molecular weight and lipophilicity. For example:

  • Non-deuterated analogs: Compounds such as CAS 41841-16-1 (C9H9BrO2, MW 229.07) and CAS 1761-61-1 (C7H5BrO2, MW 201.02) highlight the structural diversity of brominated aromatic compounds .
Table 1: Comparative Physicochemical Properties
Parameter This compound (Inferred) CAS 41841-16-1 CAS 1761-61-1
Molecular Formula CₓHᵧD₄BrO₂ (hypothetical) C9H9BrO2 C7H5BrO2
Molecular Weight ~205–233* 229.07 201.02
LogP (iLOGP/XLOGP3) ~2.0–2.7* 2.44–2.71 -1.98–2.15
Solubility (mg/mL) Moderate (0.2–1.0)* 0.0419–0.219 0.687
BBB Permeability Likely High* Yes Not reported

*Inferred based on deuterium substitution trends.

Metabolic and Pharmacokinetic Profiles

Deuteration often reduces metabolic clearance by inhibiting cytochrome P450 (CYP)-mediated oxidation. For instance:

  • CYP Inhibition : CAS 41841-16-1 inhibits CYP1A2 , while deuterated analogs like this compound may exhibit reduced CYP interactions due to slower deuterium bond cleavage .
  • Half-Life Extension: Deuterated compounds (e.g., deutetrabenazine) demonstrate ~2-fold increases in half-life compared to non-deuterated versions, a trend likely applicable to this compound .

Stability Enhancements

Deuteration improves thermal and oxidative stability. notes that brominated aromatics (e.g., CAS 41841-16-1) degrade under harsh conditions, but deuterated versions like this compound may resist decomposition due to stronger C-D bonds .

Target Interactions

Brominated and deuterated compounds often target enzymes or receptors involved in inflammation and cancer. For example:

  • BMS Analogs: references BMS453 (a retinoid receptor modulator), suggesting this compound may target nuclear receptors with improved selectivity .

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies with high variability?

  • Methodological Answer : Apply mixed-effects models to account for nested variability (e.g., batch effects, operator differences). Use bootstrap resampling to estimate confidence intervals for EC50/IC50 values. For non-linear responses, fit data with four-parameter logistic (4PL) curves and report goodness-of-fit metrics (e.g., R², AIC) . Perform outlier analysis using Grubbs’ test or Rosner’s test for small sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.